dl-Alanyl-dl-isoleucine
Overview
Description
dl-Alanyl-dl-isoleucine: is a dipeptide composed of the amino acids alanine and isoleucine. It is known for its unique chemical structure and potential biological activities. This compound has gained significant attention in various fields, including medical, environmental, and industrial research.
Scientific Research Applications
dl-Alanyl-dl-isoleucine has a wide range of scientific research applications, including:
Safety and Hazards
Future Directions
The future directions of research on dl-Alanyl-dl-isoleucine could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. For instance, a study on the structural and electronic properties of crystalline l- and dl-valine within the framework of density functional theory including van der Waals interactions could be extended to this compound .
Mechanism of Action
Target of Action
The primary target of dl-Alanyl-dl-isoleucine is the d-Alanine:d-alanine ligase (Ddl) . This enzyme catalyzes the ATP-driven ligation of two d-alanine (d-Ala) molecules, resulting in the formation of a d-alanyl:d-alanine dipeptide . Inhibition of Ddl prevents bacterial growth, making this enzyme an attractive target for antimicrobial drugs .
Mode of Action
This could potentially disrupt the formation of the d-alanyl:d-alanine dipeptide, a crucial component in bacterial cell wall synthesis .
Biochemical Pathways
This compound likely affects the biochemical pathway involving the synthesis of d-alanyl:d-alanine dipeptides . These dipeptides are essential components of the peptidoglycan layer in bacterial cell walls. By inhibiting Ddl and disrupting the formation of these dipeptides, this compound could potentially impair bacterial cell wall synthesis and growth .
Pharmacokinetics
Similar compounds, such as n-acetyl-d,l-leucine, have been shown to enter cells via specific transporters . The uptake of these compounds into cells is switched from the l-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch in transporters could potentially influence the bioavailability of this compound.
Result of Action
The primary result of this compound’s action would likely be the inhibition of bacterial growth due to the disruption of cell wall synthesis . By inhibiting the formation of d-alanyl:d-alanine dipeptides, this compound could impair the integrity of the bacterial cell wall, leading to bacterial cell death .
Biochemical Analysis
Biochemical Properties
dl-Alanyl-dl-isoleucine plays a significant role in biochemical reactions, particularly in the context of peptide self-assembly. This dipeptide can interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form stable structures in aqueous solutions, which can influence its interactions with other biomolecules . The interactions of this compound with enzymes and proteins can affect the stability and function of these biomolecules, potentially leading to changes in biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are noteworthy. This dipeptide can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to impact the expression of certain genes involved in metabolic processes, thereby altering cellular metabolism . Additionally, its presence can modulate cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This dipeptide can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound can inhibit certain enzymes involved in metabolic pathways, resulting in changes in gene expression and cellular metabolism . These binding interactions are crucial for understanding the overall impact of this compound on biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this dipeptide are important factors to consider. Studies have shown that this compound remains relatively stable under certain conditions, but its degradation can lead to changes in its effects on cellular function . Long-term exposure to this compound can result in alterations in cellular processes, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this dipeptide may have minimal impact on cellular functions, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, emphasizing the need for careful dosage control in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This dipeptide can influence metabolic flux and metabolite levels, leading to changes in overall metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. This dipeptide can interact with transporters and binding proteins, affecting its localization and accumulation . The distribution of this compound can influence its activity and effectiveness in biochemical reactions, making it an important factor to consider in experimental studies.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This dipeptide may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dl-Alanyl-dl-isoleucine involves a multi-step reaction. One common method includes the use of diethyl ether and a sodium hydroxide solution, followed by the addition of water and ammonia at 37°C . This method ensures the formation of the dipeptide with high yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure consistency in the product’s chemical composition and to meet regulatory standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: dl-Alanyl-dl-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized dipeptides, while reduction may produce reduced dipeptides .
Comparison with Similar Compounds
dl-Valine: Another dipeptide with similar structural properties.
dl-Norvaline: A dipeptide with comparable chemical characteristics.
l-Alanyl-l-tryptophan: A dipeptide with similar biological activities
Uniqueness: dl-Alanyl-dl-isoleucine is unique due to its specific combination of alanine and isoleucine, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets and pathways compared to other similar compounds .
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-4-5(2)7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOICJZJSRWNHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875836 | |
Record name | ALA-ILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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